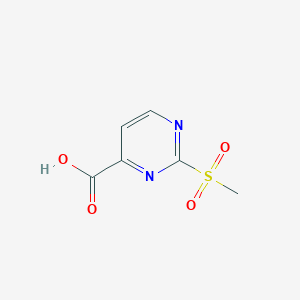

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXZNFILTBDHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621288 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-46-3 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, identified by the CAS number 1370411-46-3 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a pyrimidine core functionalized with both a strongly electron-withdrawing methylsulfonyl group and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts unique reactivity and physicochemical properties, making it a valuable tool for probing biological systems and developing novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, its applications as a reactive intermediate in bioconjugation, and essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1370411-46-3 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₄S | [3] |

| Molecular Weight | 202.19 g/mol | Inferred from formula |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [4] |

| Purity | Typically >95% | [5] |

| Storage | Store in a cool, dry place, sealed from moisture | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the corresponding 2-(methylthio)pyrimidine precursor. This common strategy in organosulfur chemistry involves the oxidation of the thioether to the sulfone, which significantly enhances the reactivity of the C2 position of the pyrimidine ring.

Synthesis Workflow

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound, adapted from established procedures for the oxidation of similar thioether precursors.[6][7]

Step 1: Oxidation of 2-(Methylthio)pyrimidine-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as methanol and water.

-

Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add potassium peroxymonosulfate (Oxone®) (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) is also a viable alternative.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Oxidizing Agent: Oxone® is a versatile and relatively safe oxidizing agent for converting sulfides to sulfones. Its use in a biphasic solvent system facilitates both the reaction and the subsequent work-up.

-

Temperature Control: The initial cooling during the addition of the oxidant is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

Acidification: Acidification of the reaction mixture during work-up ensures that the carboxylic acid product is in its protonated, less water-soluble form, thereby maximizing its extraction into the organic phase.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound in a research context stems from the high reactivity of the 2-sulfonylpyrimidine moiety as a "warhead" for covalent modification of biological macromolecules.[8]

Mechanism of Action: Cysteine-Specific Arylation

The methylsulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly electrophilic. This facilitates a nucleophilic aromatic substitution (SNAr) reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[6]

Caption: SNAr mechanism for cysteine arylation by 2-(methylsulfonyl)pyrimidine.

This cysteine-specific arylation is a powerful tool in chemical biology and drug discovery for several reasons:

-

Chemoselectivity: The reaction is highly selective for the nucleophilic thiol group of cysteine over other amino acid side chains under physiological conditions.[1][2]

-

Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible covalent modification of the target protein, which can be advantageous for achieving sustained pharmacological effects.

-

Tunable Reactivity: The reactivity of the 2-sulfonylpyrimidine core can be modulated by introducing other substituents on the pyrimidine ring, allowing for the fine-tuning of the warhead's potency and selectivity.[2][9]

Role as a Synthetic Intermediate

Beyond its direct application as a covalent modifier, this compound serves as a key intermediate for the synthesis of more complex derivatives. The carboxylic acid handle provides a convenient point for chemical modification, such as amide bond formation, to append other molecular fragments for targeted delivery or to modulate physicochemical properties.[6][7] This dual functionality makes it a valuable scaffold for the construction of targeted covalent inhibitors and chemical probes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Eye Irritation: May cause serious eye irritation.[10][11][12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][13]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13][14]

Storage Recommendations

-

Container: Keep the container tightly closed.[13]

-

Environment: Store in a cool, dry place away from moisture and incompatible materials.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery and chemical biology. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the synthetic versatility afforded by its carboxylic acid group, makes it an invaluable tool for researchers. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Methylsulfonyl)pyrimidine | 14161-09-2 [sigmaaldrich.com]

- 6. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 7. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid structure and properties

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates a pyrimidine core, recognized as a privileged scaffold in numerous bioactive agents, with two key functional groups: an electron-withdrawing methylsulfonyl moiety at the C2 position and a carboxylic acid at the C4 position. This unique combination imparts valuable physicochemical properties and reactivity, positioning it as a versatile building block for chemical synthesis and a potential covalent modifier of biological targets. This document details its structure, physicochemical properties, synthesis, reactivity, and explores its biological significance and applications, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Combination of a Privileged Core and Reactive Functionalities

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases uracil, cytosine, and thymine in DNA and RNA. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of this scaffold is a key approach in the design of novel therapeutics.

This compound emerges as a particularly strategic derivative due to its dual functionalities:

-

The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its presence makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles, most notably the thiol side chains of cysteine residues in proteins. This reactivity is the basis for its application as a covalent warhead in the design of targeted inhibitors.

-

The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives. It also enhances aqueous solubility and offers a critical hydrogen bond donor/acceptor site for molecular recognition at a biological target's active site.

This guide will dissect these features to provide a holistic understanding of the molecule's potential in modern drug discovery.

Physicochemical Properties and Structural Analysis

The structural and physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems.

Chemical Structure:

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1370411-46-3 | |

| Molecular Formula | C₆H₆N₂O₄S | |

| Molecular Weight | 202.19 g/mol | |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(N=C1)C(=O)O | |

| Physical Form | Solid (predicted) | |

| Storage Conditions | Sealed in dry, room temperature |

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages the established chemistry of pyrimidine precursors. A common and effective strategy involves the oxidation of a more readily available 2-(methylthio)pyrimidine intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis begins with a 2-chloropyrimidine precursor, followed by nucleophilic substitution with a sulfur source and subsequent oxidation.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this molecule is dominated by the electrophilic nature of the C2 position, a direct consequence of the attached methylsulfonyl group.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the hallmark reaction. The methylsulfonyl moiety is an exceptional leaving group, far more reactive than corresponding chloro or methylthio substituents. It readily reacts with soft nucleophiles, particularly thiols (e.g., cysteine residues), at or near physiological pH. The reaction proceeds via a Meisenheimer intermediate, resulting in the formation of a stable thioether bond and the release of methanesulfinic acid. This high reactivity and specificity for thiols make it an ideal electrophile for covalent targeting.

-

Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling agents (e.g., EDC, HATU). This allows the core scaffold to be readily incorporated into larger, more complex molecules.

Biological Significance and Potential Applications

While direct biological data for this compound is sparse in publicly accessible literature, the well-documented reactivity of the 2-sulfonylpyrimidine scaffold provides a strong basis for its potential applications.

Covalent Inhibitor Design

The primary application lies in its use as a "warhead" for targeted covalent inhibitors. Covalent drugs have seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance. The 2-sulfonylpyrimidine moiety is highly attractive for this purpose because:

-

Cysteine Selectivity: It demonstrates high chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine under physiological conditions.

-

Tunable Reactivity: The reactivity of the scaffold can be modulated by introducing other substituents onto the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups can attenuate it, allowing for fine-tuning to match the nucleophilicity of a target cysteine.

-

Biocompatibility: The reaction occurs under mild, metal-free conditions compatible with biological systems.

Chemical Biology and Proteomics

Related 2-sulfonylpyrimidines have been utilized as chemical probes for identifying and labeling reactive cysteines within the proteome. This application is crucial for target identification and validation, helping to map the "ligandable" cysteinome and uncover new therapeutic targets.

Intermediate for Medicinal Chemistry

Beyond its role as a covalent warhead, the compound is a valuable synthetic intermediate. The sulfonyl group can be displaced by a variety of nucleophiles (amines, alcohols, etc.) to build diverse libraries of pyrimidine derivatives for screening against a wide range of biological targets. Several approved drugs and clinical candidates containing the pyrimidine core are synthesized from 2-(methylsulfonyl)pyrimidine intermediates.

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles for the synthesis and characterization of similar compounds. Safety Note: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

-

Reaction Setup: To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add sodium thiomethoxide (CH₃SNa, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Isolation: Upon completion, carefully quench the reaction with water and acidify with 1M HCl to a pH of ~3-4. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2-(methylthio)pyrimidine-4-carboxylic acid intermediate.

Step B: Oxidation to this compound

-

Reaction Setup: Dissolve the crude 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) from Step A in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add potassium peroxymonosulfate (Oxone®, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of Oxone® in an aqueous-organic mixture provides an effective and environmentally friendly oxidation system.

-

Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Characterization of the Final Product

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.4-3.6 ppm and distinct aromatic protons for the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~165 ppm) and the carbons of the pyrimidine ring.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) in negative mode to observe the [M-H]⁻ ion, confirming the molecular weight of 202.19 g/mol . High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Purity Analysis:

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Conclusion

This compound is a molecule of high strategic value in contemporary chemical biology and drug discovery. Its structure combines a biologically relevant pyrimidine scaffold with a thiol-reactive sulfonyl group and a synthetically versatile carboxylic acid. This unique arrangement makes it an excellent candidate for the development of targeted covalent inhibitors, advanced chemical probes, and as a key intermediate for the synthesis of diverse small molecule libraries. The straightforward and robust synthetic routes to access this compound further enhance its utility for researchers aiming to innovate at the interface of chemistry and biology.

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. With a molecular weight of 202.19 g/mol , this compound has emerged as a key player in the development of targeted covalent inhibitors. This is due to the unique reactivity of the 2-sulfonylpyrimidine moiety, which acts as a tunable electrophilic "warhead" for engaging nucleophilic residues, most notably cysteine, on protein targets. This guide will delve into the synthesis, physicochemical properties, analytical characterization, and the critical role of this molecule in the design of next-generation therapeutics. We will explore the underlying chemical principles that make the 2-sulfonylpyrimidine scaffold a "privileged" warhead and provide practical, field-proven insights for its application in drug discovery programs.

Introduction: The Rise of Covalent Modulators in Drug Discovery

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of this resurgence lies the development of precisely engineered electrophilic warheads that can form a stable covalent bond with a specific amino acid residue within a protein's binding site. Among these, the 2-sulfonylpyrimidine scaffold has garnered considerable attention for its finely tunable reactivity and favorable physicochemical properties. This guide focuses on a key exemplar of this class, this compound, providing a detailed exploration of its chemistry and application.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing everything from synthetic handling to pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Weight | 202.19 g/mol | [1][2] |

| Molecular Formula | C₆H₆N₂O₄S | [1][2] |

| CAS Number | 1370411-46-3 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | [3] |

| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water at neutral pH. Solubility is expected to increase in basic aqueous solutions due to the deprotonation of the carboxylic acid. | [4][5] |

| pKa | The carboxylic acid is predicted to have a pKa in the range of 2-3, making it a relatively strong acid. | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its immediate precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This is followed by a selective oxidation of the thioether to the corresponding sulfone.

Part 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic Acid

The synthesis of the thioether precursor can be achieved through a nucleophilic aromatic substitution reaction.[6]

Experimental Protocol:

-

To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 equivalent) in methanol, add sodium thiomethoxide (1.1 equivalents) and potassium carbonate (1.0 equivalent).[6]

-

Heat the reaction mixture to 50°C and stir for 16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of deionized water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidine-4-carboxylic acid.

Part 2: Oxidation to this compound

The thioether is then oxidized to the desired sulfone. This transformation is crucial as it installs the electrophilic sulfonyl group. A common and effective oxidizing agent for this purpose is potassium peroxymonosulfate (commercially available as Oxone®).[7]

Experimental Protocol:

-

Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equivalent) in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium peroxymonosulfate (Oxone®) (2.0-2.2 equivalents) in water, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the sulfonyl group. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing nature of the sulfonyl and carboxylic acid groups.[8]

-

¹³C NMR : The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Reverse-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[10][11]

-

The 2-Sulfonylpyrimidine Moiety: A "Privileged Warhead" in Covalent Inhibitor Design

The 2-sulfonylpyrimidine scaffold has emerged as a "privileged warhead" for targeted covalent inhibition due to a combination of factors:

-

Tunable Reactivity : The electrophilicity of the C2 position of the pyrimidine ring, and thus its reactivity towards nucleophiles, can be modulated by the substituents on the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[12] This allows for the fine-tuning of the warhead's reactivity to achieve a balance between potent target engagement and minimal off-target effects.

-

Cysteine Selectivity : The 2-sulfonylpyrimidine moiety exhibits a high degree of selectivity for the soft nucleophilic thiol group of cysteine residues over other nucleophilic amino acids like lysine or serine under physiological conditions.[8]

-

Favorable Physicochemical Properties : Compared to other common covalent warheads like acrylamides, 2-sulfonylpyrimidines often exhibit improved solubility and metabolic stability.[6]

-

Stable Covalent Adduct : The resulting thioether linkage formed upon reaction with a cysteine residue is highly stable, leading to irreversible inhibition of the target protein.[9]

The mechanism of covalent modification involves a nucleophilic aromatic substitution (SNAr) reaction, where the cysteine thiol attacks the electron-deficient C2 position of the pyrimidine ring, displacing the methylsulfinate leaving group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid () for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

A Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Probe Development

Abstract and Forward

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone of nucleic acids and a vast array of pharmacologically active agents.[1][2] In recent years, the field of drug discovery has seen a renaissance in the development of targeted covalent inhibitors (TCIs), which offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Central to the design of these agents is the "warhead," an electrophilic moiety engineered to form a permanent bond with a specific nucleophilic amino acid residue on the target protein.

This guide introduces 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid , a research chemical that stands at the intersection of these two powerful concepts. The 2-sulfonylpyrimidine group has emerged as a privileged and tunable warhead for the covalent modification of cysteine residues, which are frequently implicated in enzyme catalysis and protein regulation.[3] The addition of a carboxylic acid at the 4-position provides a versatile chemical handle, transforming the molecule from a simple warhead into a powerful building block for the synthesis of focused compound libraries and highly specific molecular probes.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It will detail the compound's physicochemical properties, provide a validated synthesis protocol, explore its mechanistic basis for covalent modification, and present actionable experimental workflows for its application in chemical biology and medicinal chemistry programs.

Physicochemical and Structural Properties

This compound is a heterocyclic compound designed for utility in synthetic chemistry and chemical biology. Its structural features are key to its function. The pyrimidine ring is an electron-deficient heterocycle, which is further activated by the potent electron-withdrawing methylsulfonyl group at the C2 position. This activation renders the C2 carbon highly susceptible to nucleophilic attack. The carboxylic acid at the C4 position provides a crucial point for synthetic diversification.

| Property | Value | Source |

| CAS Number | 1370411-46-3 | [4][5] |

| Molecular Formula | C₆H₆N₂O₄S | [4] |

| Molecular Weight | 202.19 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds[6] |

| Storage | Sealed in a dry environment at room temperature | [4] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from similar compounds[7] |

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the oxidation of its corresponding methylthio- precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This two-step approach is advantageous as the thioether is typically more stable and easier to handle than precursors required for direct sulfonyl group installation. The oxidation step can be achieved with high efficiency using a strong oxidizing agent like potassium peroxymonosulfate (Oxone).[3]

Synthetic Workflow Diagram

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

The Strategic Utility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides a unique biological relevance, allowing pyrimidine-based molecules to readily interact with biological systems.[3] This inherent bio-compatibility, coupled with the scaffold's versatile synthetic tractability, has led to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the selection of appropriate building blocks a critical aspect of modern drug design. This guide focuses on one such strategic building block: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid .

Introduction to this compound: A Molecule of Strategic Importance

This compound (CAS 1370411-46-3) is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in drug discovery.[6] Its structure is characterized by a pyrimidine core substituted with a highly electron-withdrawing methylsulfonyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile and provides multiple handles for synthetic elaboration, making it a valuable tool for medicinal chemists.

The methylsulfonyl group at the C2 position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity is the cornerstone of its utility in the construction of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in protein active sites.[2][7] The carboxylic acid moiety at the C4 position serves as a versatile handle for amide bond formation, allowing for the introduction of various recognition elements to modulate potency, selectivity, and pharmacokinetic properties.[2]

This guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its role as a strategic building block in the design of targeted covalent inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1370411-46-3 | [1][6] |

| Molecular Formula | C₆H₆N₂O₄S | [6] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 139-140 °C | [8] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); low solubility in water at neutral pH. | [9] |

Spectroscopic Characterization

-

1H NMR: The spectrum is expected to show two distinct signals for the pyrimidine ring protons, likely in the downfield region (δ 8.0-9.5 ppm). The methyl protons of the sulfonyl group will appear as a singlet further upfield (δ 3.0-3.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[10][12]

-

13C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-170 ppm. The pyrimidine ring carbons will resonate at distinct chemical shifts, with the C2 carbon attached to the sulfonyl group being significantly influenced by its electron-withdrawing nature. The methyl carbon of the sulfonyl group will appear in the aliphatic region (δ 30-40 ppm).[13][14][15]

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1730 cm⁻¹. The sulfonyl group will exhibit characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4][16]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methylsulfonyl group and the carboxylic acid group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available precursor. This process involves the initial synthesis of a 2-(methylthio)pyrimidine intermediate, followed by its oxidation to the desired methylsulfonyl compound.[1][2]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

This procedure is adapted from established methods for the synthesis of similar pyrimidine derivatives.

-

Reaction Setup: To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add sodium thiomethoxide (1.1 eq) and potassium carbonate (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 50 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and acidify to a pH of approximately 4 with acetic acid. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or flash column chromatography to yield 2-(methylthio)pyrimidine-4-carboxylic acid as a solid.

Step 2: Oxidation to this compound

This is a general protocol for the oxidation of thioethers to sulfones.

-

Reaction Setup: Dissolve the 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as water and acetone.

-

Reagent Addition: Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.0-2.5 eq), portion-wise to the solution while maintaining the temperature with an ice bath.

-

Reaction Conditions: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a reducing agent like sodium bisulfite. Extract the product into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, this compound, can be purified by recrystallization.

Reactivity and Role as a Heterocyclic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Caption: Dual reactivity of the this compound core.

The C2 Position: A Potent Electrophile for Covalent Bond Formation

The defining feature of this building block is the hyper-reactivity of the C2 position towards nucleophiles. The powerful electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring and the sulfonyl group makes the C2 carbon highly electron-deficient and thus, an excellent electrophile. The methylsulfonyl group is a superior leaving group compared to halogens or a methylthio group, facilitating SNAr reactions under mild conditions.[7]

This reactivity is particularly exploited in the design of targeted covalent inhibitors. The thiol side chain of cysteine residues in proteins is a soft nucleophile that readily attacks the C2 position of the 2-sulfonylpyrimidine, displacing the methylsulfinate and forming a stable carbon-sulfur covalent bond.[2][7] This irreversible binding can lead to enhanced potency and prolonged duration of action.

The reactivity of the 2-sulfonylpyrimidine core can be modulated by the introduction of additional substituents on the pyrimidine ring. Electron-withdrawing groups tend to increase the rate of nucleophilic attack, while electron-donating groups have the opposite effect. This allows for the fine-tuning of the electrophilicity of the "warhead" to balance reactivity and selectivity, minimizing off-target reactions.

The C4 Position: A Versatile Handle for Molecular Elaboration

The carboxylic acid at the C4 position provides a robust and versatile point of attachment for introducing various chemical moieties. Standard peptide coupling conditions (e.g., using HATU, TBTU, or EDC) can be employed to form amide bonds with a wide range of amines.[2] This allows for the systematic exploration of structure-activity relationships (SAR) by incorporating different recognition elements that can interact with specific binding pockets in the target protein, thereby enhancing affinity and selectivity.

Applications in Drug Discovery: A Case Study on Sortase A Inhibitors

The unique properties of 2-(sulfonyl)pyrimidines have been successfully applied in the development of inhibitors for various therapeutic targets. A notable example is the development of inhibitors for Staphylococcus aureus Sortase A (SrtA).[2]

SrtA is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for the development of anti-infective agents. The active site of SrtA contains a critical cysteine residue (Cys184) that is essential for its catalytic activity.

Researchers have utilized the 2-sulfonylpyrimidine scaffold as a warhead to covalently target Cys184.[2] In a typical drug discovery workflow, this compound or a related derivative serves as the starting point.

Caption: Drug discovery workflow for SrtA covalent inhibitors.

The carboxylic acid is coupled with a library of diverse amines to generate a series of candidate inhibitors. These candidates are then screened for their ability to inhibit SrtA activity. SAR studies are conducted to identify the recognition moieties that provide the best affinity for the SrtA binding pocket. This iterative process of design, synthesis, and testing leads to the identification of potent and selective covalent inhibitors. Mass spectrometry studies have confirmed that these inhibitors form a covalent adduct with the active site cysteine of SrtA, validating the proposed mechanism of action.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile heterocyclic building block with significant applications in modern drug discovery. Its dual functionality allows for the strategic construction of complex molecules, particularly targeted covalent inhibitors. The well-defined reactivity of the 2-methylsulfonyl group as a leaving group in SNAr reactions, combined with the synthetic utility of the 4-carboxylic acid handle, provides a robust platform for medicinal chemists.

The successful application of this scaffold in the development of Sortase A inhibitors highlights its potential. As the field of covalent drug discovery continues to expand, the demand for well-characterized, reactive, and tunable building blocks will undoubtedly grow. This compound and its derivatives are poised to remain at the forefront of this exciting area of research, enabling the development of the next generation of precision medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | C7H8N2O3S | CID 12829003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid () for sale [vulcanchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. echemi.com [echemi.com]

- 15. article.sapub.org [article.sapub.org]

- 16. 2abiotech.net [2abiotech.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid based on established principles of spectroscopy and data from structurally related compounds. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. This guide is intended to serve as a robust predictive resource for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, and the methylsulfonyl and carboxylic acid functional groups can impart specific physicochemical properties, such as improved solubility and potential for targeted interactions.[1] Accurate structural elucidation and characterization are paramount for any further development of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its identification and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| ~9.2 | doublet | 1H | H6 | Protons on pyrimidine rings are deshielded. H6 is coupled to H5. |

| ~8.5 | doublet | 1H | H5 | H5 is coupled to H6. |

| ~3.4 | singlet | 3H | -SO₂CH₃ | The methyl protons of the methylsulfonyl group are expected to be a singlet in this region. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

| ~160 | C2 | Carbons in a pyrimidine ring are deshielded, and C2, being adjacent to two nitrogen atoms and the electron-withdrawing sulfonyl group, is expected to be significantly downfield. |

| ~158 | C6 | Aromatic carbons in the pyrimidine ring. |

| ~155 | C4 | Aromatic carbons in the pyrimidine ring. |

| ~120 | C5 | Aromatic carbons in the pyrimidine ring. |

| ~40 | -SO₂CH₃ | The methyl carbon of the methylsulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Hypothetical Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding. |

| ~1710 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer typically appears in this region. |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (pyrimidine ring) | These are characteristic stretching vibrations for the pyrimidine ring.[1] |

| ~1350 and ~1150 | Strong | S=O stretch (sulfonyl) | The asymmetric and symmetric stretching vibrations of the sulfonyl group are typically strong and appear in these regions. |

| 1320-1210 | Medium | C-O stretch (carboxylic acid) | The C-O single bond stretch of the carboxylic acid group. |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) | A characteristic out-of-plane bending vibration for the carboxylic acid O-H. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Hypothetical Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

For positive ion mode, expect to see the protonated molecule [M+H]⁺.

-

For negative ion mode, expect to see the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrometry Data

-

Molecular Weight: 202.19 g/mol

-

Molecular Formula: C₆H₆N₂O₄S

-

Predicted Molecular Ions:

-

Positive Ion Mode (ESI+): m/z 203.0 [M+H]⁺

-

Negative Ion Mode (ESI-): m/z 201.0 [M-H]⁻

-

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem MS would likely proceed through the loss of small, stable molecules.

References

Unlocking the Therapeutic Potential of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the potential research applications for the novel compound, 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid. By dissecting its structural components—the biologically versatile pyrimidine core and the pharmacologically advantageous methylsulfonyl group—we delineate promising avenues for investigation in medicinal chemistry and drug development. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, offering hypothesis-driven research plans, detailed experimental protocols, and a robust framework for exploring the therapeutic utility of this compound in oncology, inflammatory diseases, and infectious diseases.

Introduction: Deconstructing a Molecule of Interest

The convergence of a pyrimidine nucleus with a methylsulfonyl substituent in this compound presents a compelling scaffold for the development of novel therapeutics. Pyrimidine derivatives are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The methylsulfonyl group is a key pharmacophore known to enhance metabolic stability, improve solubility, and increase binding affinity to biological targets through the formation of hydrogen bonds.[6][7] This unique combination of structural motifs suggests that this compound is a promising starting point for targeted drug discovery campaigns.

This guide will explore three primary, evidence-based research directions for this molecule: its potential as a selective COX-2 inhibitor for inflammatory conditions, its application as an inhibitor of Stapylococcus aureus Sortase A for combating bacterial infections, and its prospective role as an apoptosis inhibitor in the context of ischemic diseases.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is fundamental to any research endeavor. The following table summarizes the key physicochemical characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄S | Sigma-Aldrich |

| Molecular Weight | 202.19 g/mol | Sigma-Aldrich |

| CAS Number | 1370411-46-3 | BLD Pharm |

| Physical Form | Solid | Sigma-Aldrich[8] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[8] |

Synthetic Pathway

The synthesis of this compound analogs typically proceeds through a multi-step process, commencing with the cyclocondensation of a suitable precursor, followed by methylation and subsequent oxidation.[9] A general and efficient method involves the oxidation of the corresponding 2-(methylthio)pyrimidine derivative.[9][10]

General synthetic route to 2-(methylsulfonyl)pyrimidine derivatives.

Potential Research Area 1: Selective COX-2 Inhibition for Anti-Inflammatory Applications

Scientific Rationale

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory therapies. The discovery of selective COX-2 inhibitors has been a significant advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Notably, derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been identified as highly potent and specific COX-2 inhibitors.[6][7] The structural similarity of this compound to these known inhibitors suggests its potential to interact with the active site of the COX-2 enzyme. The methylsulfonyl group can form crucial hydrogen bonds within the enzyme's binding pocket, while the pyrimidine core serves as a rigid scaffold for optimal substituent orientation.

Proposed Research Workflow

Workflow for COX-2 inhibitor discovery.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against human recombinant COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or equivalent).

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compounds or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction and measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Potential Research Area 2: Inhibition of Staphylococcus aureus Sortase A

Scientific Rationale

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains necessitates the development of novel therapeutic strategies. Sortase A (SrtA) is a bacterial enzyme that anchors virulence factors to the cell wall, playing a crucial role in pathogenesis. Inhibition of SrtA represents an attractive anti-virulence approach. Recent studies have identified 2-sulfonylpyrimidines as privileged warheads for the development of S. aureus SrtA inhibitors.[10] These compounds are proposed to form a covalent bond with the active site cysteine residue of SrtA. The electrophilic nature of the sulfonyl group makes it susceptible to nucleophilic attack by the catalytic cysteine, leading to irreversible inhibition.

Proposed Mechanism of Action

Proposed covalent inhibition of Sortase A.

Experimental Protocol: Sortase A Inhibition Assay

-

Objective: To evaluate the inhibitory activity of this compound and its derivatives against S. aureus Sortase A.

-

Materials:

-

Recombinant S. aureus Sortase A.

-

Fluorescently labeled peptide substrate (e.g., Dabcyl-QALPETGEE-Edans).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds or vehicle control to the wells of the microplate.

-

Add Sortase A to each well and incubate for a predetermined time to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the fluorescent peptide substrate.

-

Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ values as described previously.

-

Potential Research Area 3: Apoptosis Inhibition for Ischemia Treatment

Scientific Rationale

Apoptosis, or programmed cell death, plays a significant role in the pathophysiology of ischemic injuries, such as stroke and myocardial infarction. The development of apoptosis inhibitors is a promising therapeutic strategy for these conditions. A series of 2-sulfonyl-pyrimidinyl derivatives have been discovered as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II.[11] This mechanism of action is particularly relevant to ischemia, where mitochondrial dysfunction is a key driver of cell death. The structural features of this compound align with those of the reported apoptosis inhibitors, suggesting its potential to exert a similar protective effect on mitochondria.

Proposed Research Workflow

Workflow for apoptosis inhibitor discovery.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Objective: To assess the ability of this compound and its derivatives to inhibit caspase-3/7 activity in a cell-based model of apoptosis.

-

Materials:

-

A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).

-

An apoptosis-inducing agent (e.g., staurosporine).

-

Luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay, Promega).

-

Test compounds dissolved in DMSO.

-

96-well white-walled microplates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 1 hour).

-

Induce apoptosis by adding staurosporine to the wells (excluding the negative control).

-

Incubate for a period sufficient to induce apoptosis (e.g., 4-6 hours).

-

Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of caspase-3/7 activity.

-

Determine the EC₅₀ (half-maximal effective concentration) values.

-

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential in drug discovery. The strategic combination of a pyrimidine core and a methylsulfonyl group provides a robust platform for the design of novel inhibitors targeting a range of therapeutic areas. The research directions outlined in this guide—selective COX-2 inhibition, Sortase A inhibition, and apoptosis inhibition—are grounded in existing scientific literature and offer clear, actionable pathways for investigation. Further exploration of this compound and its derivatives, guided by the principles of structure-activity relationship studies and iterative design, is highly warranted and holds the promise of delivering next-generation therapeutics.

References

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Methylsulfonyl)pyrimidine | 14161-09-2 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to 2-Sulfonylpyrimidines in Medicinal Chemistry

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various modifications, the introduction of a sulfonyl group at the 2-position has garnered significant attention, giving rise to the 2-sulfonylpyrimidine class of compounds. These molecules have emerged as particularly effective and tunable electrophilic "warheads" for targeted covalent inhibitors (TCIs), which form a stable bond with their protein target, often leading to enhanced potency and prolonged duration of action.

This guide provides a comprehensive technical overview of 2-sulfonylpyrimidines, delving into their synthesis, physicochemical properties, mechanism of action, and structure-activity relationships (SAR). We will explore their application in drug discovery through case studies and provide detailed experimental protocols for key methodologies, offering researchers and drug development professionals a thorough understanding of this important chemical class.

Physicochemical and Pharmacokinetic Properties: The "Why" Behind the Warhead

The 2-sulfonyl group profoundly influences the electronic properties of the pyrimidine ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a covalent modifier. However, the true elegance of the 2-sulfonylpyrimidine scaffold lies in its tunability.

Key advantages of 2-sulfonylpyrimidines include:

-

Tunable Reactivity: The reactivity of the scaffold can be modulated over an astonishing nine orders of magnitude by introducing electron-donating or electron-withdrawing groups at other positions on the pyrimidine ring.[1][2][3] This allows for the precise calibration of electrophilicity to match the nucleophilicity of the target cysteine residue, minimizing off-target reactions.

-

Aqueous Stability and Solubility: Compared to other hydrophobic electrophiles, 2-sulfonylpyrimidines generally exhibit good aqueous stability and solubility, which are crucial properties for biological assays and in vivo applications.[1][2]

-

Chemoselectivity: These compounds demonstrate exquisite chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine or tyrosine under physiological conditions.[1][2][4][5]

-

Stable Adduct Formation: The resulting thioether bond formed with a cysteine residue is highly stable, leading to irreversible inhibition.[1][2]

The ability to fine-tune these properties through synthetic chemistry makes 2-sulfonylpyrimidines a powerful tool in the design of selective and potent covalent inhibitors.

Synthesis of 2-Sulfonylpyrimidines

The most common and straightforward method for synthesizing 2-sulfonylpyrimidines involves the oxidation of the corresponding 2-thiopyrimidines. This transformation can be achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidines

A general and scalable protocol for the synthesis of 2-(methylsulfonyl)pyrimidines is as follows:

-

Dissolution: Dissolve the starting 2-(methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at room temperature.[6] The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(methylsulfonyl)pyrimidine.[6]

This versatile method allows for the preparation of a wide array of substituted 2-sulfonylpyrimidines for SAR studies.

Mechanism of Action and Biological Targets

2-Sulfonylpyrimidines primarily act as covalent inhibitors by reacting with the thiol side chain of cysteine residues in proteins. The mechanism is a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr Mechanism

The reaction proceeds in a two-step mechanism:

-

Nucleophilic Attack: The deprotonated thiolate of a cysteine residue acts as a nucleophile and attacks the electrophilic C2 carbon of the pyrimidine ring. This forms a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[1][2]

-

Leaving Group Departure: The sulfinate group is then eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyrimidine ring.[7][8]

Biological Targets

The versatility of the 2-sulfonylpyrimidine scaffold has led to its application against a wide range of biological targets, primarily those with a strategically located cysteine residue that can be targeted for covalent modification.

Some notable examples include:

-

Protein Kinases: Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies. 2-Sulfonylpyrimidine-based inhibitors have been developed as effective replacements for the acrylamide warhead in the approved drug ibrutinib, demonstrating comparable in vitro and in cellulo activity.[9][10]

-

Tumor Suppressors: The tumor suppressor protein p53 is frequently mutated in cancer. Certain 2-sulfonylpyrimidines have been shown to stabilize thermolabile p53 mutants by selectively alkylating surface-exposed cysteines, leading to anticancer activity.[11]

-

DNA Helicases: Werner syndrome ATP-dependent helicase (WRN) is a promising target in microsatellite instable cancers. High-throughput screening identified 2-sulfonylpyrimidines as novel and selective covalent inhibitors of WRN helicase activity.[7][8]

-

Bacterial Enzymes: Sortase A, a transpeptidase in Staphylococcus aureus, is a key virulence factor. 2-Sulfonylpyrimidines have been identified as a new class of potent inhibitors that act through covalent modification of the active site cysteine.[4][5]

Structure-Activity Relationship (SAR) Studies

The ability to systematically modify the 2-sulfonylpyrimidine scaffold allows for detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights

-

Substitution at the 5-position: This position has the most significant impact on reactivity. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or ester (-COOMe) groups drastically increase the reaction rate, while electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) groups can completely switch off reactivity.[1][2]

-

The Sulfonyl Leaving Group: While the methylsulfonyl group is common, other sulfonyl derivatives can be employed to fine-tune reactivity and physicochemical properties.

-

Substituents for Target Recognition: The substituents at the 4- and 6-positions are crucial for achieving binding affinity and selectivity for the target protein. These groups interact with the protein's binding pocket, orienting the warhead for optimal covalent reaction with the target cysteine.

SAR Data Summary for BTK Inhibitors

The following table summarizes the SAR for a series of 2-sulfonylpyrimidine-based BTK inhibitors, highlighting the impact of substitution on inhibitory activity.

| Compound | Substitution at 5-position | BTK Inhibition (%) at 1 µM |

| 8a | N-phenyl | >95 |

| 8b | N-(4-fluorophenyl) | >95 |

| 8c | N-(4-chlorophenyl) | >95 |

| 8d | N-(4-methoxyphenyl) | >95 |

| 1g (Ibrutinib) | - | >95 |

Data adapted from a study on BTK inhibition.[9]

Case Studies in Drug Discovery

The practical application of 2-sulfonylpyrimidines in drug discovery is best illustrated through specific examples.

Case Study 1: Covalent Inhibitors of WRN Helicase

Researchers identified 2-sulfonylpyrimidines as novel covalent inhibitors of WRN helicase.[7][8] Through SAR studies, they discovered that 2-sulfonamide analogues were significantly more potent. Optimization of the substituents on the pyrimidine core led to the development of a tool compound with a potency of approximately 13 nM.[7] Kinetic studies revealed that the potency was driven more by increased binding affinity than by chemical reactivity, underscoring the importance of optimizing both aspects in covalent inhibitor design.[7][8]

Case Study 2: Targeting Sortase A in S. aureus

In the fight against antibiotic resistance, 2-sulfonylpyrimidines have emerged as potent inhibitors of S. aureus sortase A.[4][5] These compounds covalently modify the active site cysteine Cys184. Interestingly, these inhibitors showed selectivity for the protonated form of the cysteine residue found in sortase A and did not react with the more nucleophilic thiolate in cathepsin-like proteases.[4][5] This highlights the potential for achieving selectivity even among cysteine-containing proteins.

Future Directions and Outlook

The 2-sulfonylpyrimidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its tunable reactivity, favorable physicochemical properties, and proven success in targeting a variety of proteins make it an attractive starting point for the development of novel covalent inhibitors. Future research will likely focus on:

-

Exploring new biological targets: The expanding understanding of the proteome will undoubtedly reveal new opportunities for targeting cysteine residues with 2-sulfonylpyrimidines.

-

Developing more sophisticated SAR models: Computational methods, in conjunction with experimental data, will enable more predictive models for designing inhibitors with desired properties.